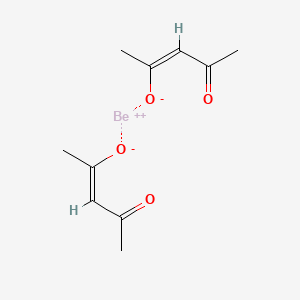

Beryllium 2,4-pentanedionate

Description

Evolution of Research on Beryllium(II) Complexes with β-Diketone Ligands

Research into β-diketone ligands and their metal complexes has a history spanning over a century, establishing them as prominent O,O-ligands in coordination chemistry. researchgate.net The study of beryllium(II) complexes with these ligands has evolved significantly, driven by both fundamental scientific curiosity and the potential for practical applications.

Early research in the 20th century focused on the synthesis and basic characterization of these compounds. osti.gov The discovery of beryllium by Louis Nicolas Vauquelin in 1798 and its subsequent isolation in 1828 laid the groundwork for exploring its coordination chemistry. nih.gov The recognition of beryllium's unique properties, such as its light weight and high melting point, spurred interest in its compounds. nih.gov

The mid-20th century saw more in-depth investigations into the structural and spectroscopic properties of beryllium β-diketonate complexes. researchgate.net Vibrational spectroscopy, for instance, was employed to understand the metal-oxygen bonding within the chelate rings. researchgate.net These studies revealed a strong coupling between the chelated ring modes and identified specific vibrational frequencies associated with the Be-O stretching motions. researchgate.net

More recent research has been facilitated by advanced analytical techniques and computational methods. nih.gov Density functional theory (DFT) calculations, for example, have been used to optimize the molecular geometry and predict vibrational spectra of beryllium acetylacetonate (B107027) with high accuracy. researchgate.net These theoretical studies complement experimental data from Fourier transform IR and Raman spectroscopy, providing a comprehensive understanding of the molecule's structure and bonding. researchgate.net The evolution of research has also seen a diversification in the types of β-diketone ligands used, moving beyond simple acetylacetone (B45752) to more complex and functionalized derivatives to tune the properties of the resulting beryllium complexes. researchgate.net

Significance of Bis(2,4-pentanedionato)beryllium in Contemporary Inorganic and Organometallic Chemistry Studies

Bis(2,4-pentanedionato)beryllium continues to be a compound of significant interest in modern inorganic and organometallic chemistry for several reasons. Its well-defined structure and stability make it an excellent model system for studying fundamental principles of coordination chemistry, including ligand exchange reactions, stereochemistry, and the nature of metal-ligand bonding.

The compound serves as a valuable precursor in the synthesis of other beryllium-containing materials. americanelements.com Its volatility allows for its use in chemical vapor deposition (CVD) processes to create thin films of beryllium oxide or other beryllium-containing materials. americanelements.com Beryllium oxide, known for its high thermal conductivity and electrical resistance, has applications in ceramics and electronics. nih.govnih.gov

Furthermore, the study of bis(2,4-pentanedionato)beryllium contributes to the broader understanding of β-diketonate complexes of other metals. nih.gov Comparative studies involving different metal ions and β-diketonate ligands provide insights into how the properties of the metal and ligand influence the structure, stability, and reactivity of the resulting complexes. nih.gov For instance, comparisons of the vibrational spectra of beryllium acetylacetonate with magnesium acetylacetonate show a higher frequency for the Be-O stretching mode, consistent with the greater stability of the beryllium complex. researchgate.net

The unique properties of beryllium, such as its extremely small ionic radius and high charge density, lead to coordination compounds with distinct characteristics. The study of its β-diketonate complexes, therefore, provides valuable data points for developing and testing theoretical models in coordination chemistry. researchgate.net

Overview of Research Trajectories: From Fundamental Coordination Principles to Advanced Materials Precursors

The research trajectory for bis(2,4-pentanedionato)beryllium has progressed from foundational studies of its chemical and physical properties to its application as a sophisticated precursor for advanced materials.

Fundamental Studies:

Structural Elucidation: Early work focused on determining the molecular structure of the complex. X-ray crystallography has been instrumental in confirming the tetrahedral coordination geometry around the beryllium center.

Spectroscopic Characterization: A significant body of research has been dedicated to characterizing the complex using various spectroscopic techniques, including infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netscite.ai These studies have provided detailed information about the vibrational modes of the chelate rings and the electronic environment of the beryllium nucleus. researchgate.netscite.ai

Theoretical Modeling: With the advent of powerful computational tools, theoretical studies have become increasingly important. Quantum chemical calculations are now routinely used to predict and interpret the structural, electronic, and spectroscopic properties of the complex, often showing excellent agreement with experimental results. researchgate.netnih.gov

Advanced Applications:

Precursor for Materials Synthesis: A major focus of contemporary research is the use of bis(2,4-pentanedionato)beryllium as a precursor for the synthesis of advanced materials. americanelements.com Its volatility and clean decomposition pathway make it suitable for techniques like chemical vapor deposition (CVD) and atomic layer deposition (ALD) to produce high-purity beryllium oxide (BeO) thin films and nanoparticles. americanelements.comresearchgate.net BeO is a technologically important material with applications in high-performance electronics, ceramics, and nuclear technology due to its high thermal conductivity and electrical resistivity. nih.govnih.govsamaterials.com

Catalysis: While less common than for other transition metal acetylacetonates (B15086760), there is interest in exploring the catalytic potential of beryllium complexes in various organic transformations. americanelements.com

Polymer Chemistry: Research has also explored the incorporation of beryllium β-diketonate units into polymer backbones to create metal-containing polymers with potentially unique thermal or optical properties.

The ongoing research into bis(2,4-pentanedionato)beryllium and related complexes continues to bridge the gap between fundamental inorganic chemistry and materials science, with new discoveries paving the way for novel applications. researchgate.net

Structure

3D Structure of Parent

Properties

IUPAC Name |

beryllium;(Z)-4-oxopent-2-en-2-olate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H8O2.Be/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2/b2*4-3-; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBKXDHBLPBKCFR-FDGPNNRMSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Be+2].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Be+2].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Be(C5H7O2)2, C10H14BeO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | beryllium acetylacetonate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White odorless powder; [Alfa Aesar MSDS] | |

| Record name | Beryllium acetylacetonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20315 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10210-64-7 | |

| Record name | Bis(pentane-2,4-dionato-O,O')beryllium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.453 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Development

Established Synthetic Routes for Bis(2,4-pentanedionato)beryllium

Bis(2,4-pentanedionato)beryllium, also known as beryllium acetylacetonate (B107027) (Be(acac)₂), is typically synthesized through several conventional methods. These routes generally involve the reaction of a beryllium salt or hydroxide (B78521) with 2,4-pentanedione (acetylacetone) under specific pH conditions.

One common procedure involves treating an aqueous solution of a beryllium salt, such as beryllium(II) sulfate (B86663), with acetylacetone (B45752) and then adjusting the pH. sci-hub.sekyoto-u.ac.jp For instance, a white precipitate of beryllium acetylacetonate forms when a solution of beryllium sulphate with an excess of acetylacetone is made ammoniacal (basic). kyoto-u.ac.jp A similar method describes dissolving beryllium(II) sulfate tetrahydrate in water and adding sodium hydroxide to create a clear, basic solution. sci-hub.se The dropwise addition of acetylacetone then yields the desired white precipitate. sci-hub.se

Another established approach is the direct reaction of beryllium hydroxide with acetylacetone. tandfonline.comcnea.gob.ar In a procedure aimed at purification, beryllium hydroxide is dissolved in acetylacetone, forming the beryllium acetylacetonate complex. tandfonline.comcnea.gob.ar Variations of these methods include the direct reaction of beryllium oxide or beryllium carbonate with boiling acetylacetone. sci-hub.se The "customary method" often involves mixing a solution of a metal salt with acetylacetone and subsequently raising the pH to induce precipitation of the complex. sci-hub.se

These established methods are summarized in the table below.

| Starting Material | Reagents | Key Conditions | Product |

| Beryllium(II) sulfate tetrahydrate | Sodium hydroxide, Acetylacetone | Basic aqueous solution | White precipitate of Bis(2,4-pentanedionato)beryllium sci-hub.se |

| Beryllium(II) sulfate | Acetylacetone, Ammonia | Ammoniacal (basic) solution | White precipitate of Bis(2,4-pentanedionato)beryllium kyoto-u.ac.jp |

| Beryllium hydroxide | Acetylacetone | Dissolution at room temperature | Bis(2,4-pentanedionato)beryllium in solution tandfonline.comcnea.gob.ar |

| Beryllium oxide/carbonate | Acetylacetone | Boiling acetylacetone | Bis(2,4-pentanedionato)beryllium sci-hub.se |

Investigation of Novel Synthetic Strategies for Beryllium β-Diketonates

Research has moved beyond simple acetylacetonate to explore novel beryllium β-diketonate complexes with tailored properties. These new strategies focus on modifying the β-diketone ligand itself to enhance characteristics like volatility and stability, which are crucial for applications in materials science.

A significant area of investigation is the use of fluorinated β-diketonates. researchgate.netresearchgate.net These ligands can produce beryllium complexes with enhanced volatility, greater thermal stability, and high solubility in organic solvents. researchgate.net The synthesis of the fluorinated β-diketone ligands often relies on the Claisen condensation, using agents like sodium hydride or sodium methoxide. nih.gov

Another approach involves creating complexes with sterically hindered (crowded) ligands, such as 2,2,6,6-tetramethylheptanedione (H-thd), to prepare more volatile precursors. researchgate.net The large size of these ligands can prevent the oligomerization (the linking of multiple units) that is common with larger metal ions, although this is less of an issue for the small beryllium ion. researchgate.net

Furthermore, the development of functionalized β-diketonates represents a novel synthetic direction. For example, pyridyl-functionalized beryllium diketonates have been synthesized and used as building blocks for the modular construction of heterobimetallic coordination polymers. researchgate.net These advanced synthetic strategies open pathways to new materials with precisely engineered properties.

Development of Liquid Precursors for Advanced Deposition Techniques

The use of Bis(2,4-pentanedionato)beryllium and its derivatives as precursors in Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD) is a primary driver for synthetic innovation. azonano.comacs.orgliverpool.ac.uk For these techniques, an ideal precursor should be a liquid or a low-melting-point solid that is volatile, thermally stable, and soluble in inert solvents. azonano.com While many β-diketonates are solids, significant effort has been dedicated to developing liquid precursors to ensure a reproducible supply of reactant vapor for the deposition process. harvard.edu

A successful strategy to create liquid metal β-diketonates involves using a mixture of different β-diketonate ligands within the same complex. harvard.edu By introducing disorder through ligands with varied isomeric alkyl groups (such as sec-butyl, iso-butyl, and isopropyl), crystallization is prevented, and the resulting mixture of metal complexes remains a liquid or a solid glass at room temperature. harvard.edu This approach has been demonstrated for a majority of metals, providing a pathway to overcome the challenges associated with solid precursors. harvard.edu Another strategy, explored for related alkaline earth metals, is the formation of amine adducts with the metal β-diketonate to produce liquid compounds. google.com

Tailoring the β-diketonate ligand is the principal strategy for enhancing precursor properties for advanced deposition techniques. liverpool.ac.uk The goal is to improve volatility, stability, and compatibility with the complex requirements of MOCVD and ALD processes. azonano.comliverpool.ac.uk

Fluorination of the ligands is a widely adopted strategy. researchgate.netresearchgate.net Replacing hydrogen atoms with fluorine atoms on the ligand backbone leads to several advantages:

Enhanced Volatility: The weaker intermolecular forces of fluorinated compounds generally result in higher vapor pressures. researchgate.netresearchgate.net

Improved Stability: The strength of the carbon-fluorine bond compared to the carbon-hydrogen bond can lead to greater thermal stability. researchgate.net The hydrophobic nature of fluoro-groups can also be used to control the hydrolysis rates of moisture-sensitive complexes, making them more stable and easier to handle. researchgate.net

Clean Decomposition: Fluorinated precursors often have a cleaner decomposition pathway. researchgate.net

Another key strategy is the introduction of steric bulk via branched alkyl groups on the ligand. harvard.edu This approach, as mentioned previously, is designed to create liquid precursors by disrupting crystal packing. The use of a mixture of β-diketones derived from 2,4-pentanedione by substituting various isomeric butyl and propyl groups has proven effective in producing liquid precursors that can be vaporized by direct liquid injection or nebulization. harvard.edu

The table below summarizes these modification strategies.

| Modification Strategy | Ligand Example(s) | Effect on Precursor Properties |

| Fluorination | Hexafluoroacetylacetonate (hfa) | Enhanced volatility, greater thermal and hydrolytic stability, high solubility. researchgate.netresearchgate.netresearchgate.net |

| Introduction of Steric Bulk | 2,2,6,6-tetramethylheptanedione (H-thd) | Increased volatility, prevention of oligomerization. researchgate.net |

| Ligand Mixtures | Mixture of β-diketones with various isomeric butyl and propyl groups | Prevents crystallization, resulting in a liquid or glassy solid precursor. harvard.edu |

| Functionalization | Pyridyl-functionalized diketonates | Allows for construction of coordination polymers and heterobimetallic frameworks. researchgate.net |

The modifications made to the β-diketonate ligands directly impact the solubility and stability of the resulting beryllium precursors. The introduction of fluorinated ligands, such as hexafluoroacetylacetonate (hfa), is particularly effective. researchgate.net These modifications result in complexes that display high solubility in common organic solvents and enhanced air and thermal stability. researchgate.net The use of fluorinated β-diketonates in combination with ancillary ligands like glymes can produce precursors that are monomeric, water-free, stable, volatile, and have low melting points, making them highly suitable for MOCVD processes. researchgate.net

The thermal stability of metal β-diketonates is a critical property for CVD/ALD, as the precursor must vaporize without decomposing. acs.org Fluorinated ligands tend to increase this stability. researchgate.net For instance, studies on related silver β-diketonates show that the decomposition temperature and solubility can be tuned by modifying the ligand structure, with fluorinated complexes being of particular interest. mdpi.com The enhanced strength of the C-F bond over the C-H bond contributes to this greater thermal robustness. researchgate.net Similarly, the hydrophobic nature of the fluoro-groups can protect the metal center from hydrolysis, increasing the precursor's stability and shelf-life. researchgate.net

Structural Elucidation and Molecular Architecture

Crystallographic Analysis of Bis(2,4-pentanedionato)beryllium

Crystallographic studies provide a wealth of information, from the macroscopic symmetry of the crystal to the microscopic details of bond lengths and angles.

Early and subsequent X-ray diffraction analyses have established that bis(2,4-pentanedionato)beryllium crystallizes in the monoclinic system. iucr.org The specific space group has been identified as P2₁ . iucr.org The unit cell parameters, which define the dimensions of the fundamental repeating unit of the crystal, have been determined with high precision. iucr.org

| Crystallographic Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a | 13.537(2) Å |

| b | 11.378(2) Å |

| c | 7.762(1) Å |

| β | 100.76(1)° |

| Table 1: Crystallographic data for bis(2,4-pentanedionato)beryllium, providing the fundamental parameters of its crystal lattice. iucr.org |

At the heart of the molecule lies the beryllium cation, coordinated by four oxygen atoms from the two bidentate 2,4-pentanedionate ligands. The distances and angles within this coordination sphere are critical indicators of the nature of the metal-ligand bonding. The average bond distance between the beryllium and oxygen atoms (Be-O) is approximately 1.62 Å. iucr.org This value is consistent with other tetrahedral Be-O separations found in other beryllium-containing compounds. iucr.org The geometry of the chelate rings, formed by the beryllium atom and the pentanedionate ligand, constrains the angles around the central metal ion. The intrachelate O-Be-O bond angle, the angle within a single chelate ring, is reported to be 107.5°. scite.ai

| Structural Parameter | Value |

| Average Be-O Bond Distance | 1.62(2) Å |

| Average Intrachelate O-Be-O Angle | 107(1)° |

| Table 2: Selected average interatomic distances and angles within the coordination sphere of bis(2,4-pentanedionato)beryllium. iucr.org |

A key finding from the crystallographic analysis is that the asymmetric unit of the crystal lattice contains two crystallographically unique, or non-equivalent, molecules of bis(2,4-pentanedionato)beryllium. iucr.orgacs.orgscite.ai This means that within the fundamental repeating pattern of the crystal, there are two distinct molecules that are not related by any symmetry operation of the space group. This gives rise to the two different molecular conformations observed. iucr.org

Stereochemistry and Symmetry Considerations in Beryllium β-Diketonates

Beryllium, as a small and highly charged cation, exhibits distinct coordination preferences that dictate the stereochemistry of its complexes.

The coordination environment around the beryllium ion in bis(2,4-pentanedionato)beryllium is best described as a distorted tetrahedron . scite.aijournals.co.za While a perfect tetrahedron has bond angles of 109.5°, the chelation of the 2,4-pentanedionate ligands imposes geometric constraints. The observed average intrachelate O-Be-O angle of approximately 107° is a clear deviation from the ideal tetrahedral angle. iucr.org This distortion is a common feature in four-coordinate bis-chelate complexes, where the "bite angle" of the ligand is smaller than the ideal tetrahedral angle, causing the other angles around the central atom to adjust accordingly. This distorted tetrahedral geometry is a favored and stable arrangement for beryllium when coordinated by oxygen-donating ligands like β-diketonates. journals.co.za

Influence of Ligand Chelation on Molecular Symmetry

The symmetry of the beryllium 2,4-pentanedionate molecule is a direct consequence of the chelation by the 2,4-pentanedionate (acetylacetonate) ligands. Each acetylacetonate (B107027) anion acts as a bidentate ligand, binding to the central beryllium ion through its two oxygen atoms. atamanchemicals.com This chelation forms a stable six-membered ring. researchgate.net

In an isolated molecule of Be(acac)₂, the two planar acetylacetonate ligands are oriented perpendicularly to each other. This specific spatial arrangement, with the four oxygen atoms tetrahedrally coordinating the central beryllium atom, confers a high degree of symmetry to the molecule. acs.org An isolated molecule possesses D₂d point group symmetry. acs.org This symmetry includes a principal C₂ rotation axis and two additional C₂ axes perpendicular to the principal axis. acs.org The tetrahedral coordination environment is a key feature, distinguishing it from the planar or octahedral geometries often seen in transition metal acetylacetonate complexes. researchgate.net

While the idealized, isolated molecule has D₂d symmetry, the environment in the solid state can introduce slight distortions. Crystal X-ray diffraction data indicate the presence of two unique beryllium sites in the crystal structure, which implies minor deviations from the perfect D₂d symmetry in the solid phase. acs.orgscite.ai

Spectroscopic Characterization

The structure and properties of beryllium 2,4-pentanedionate have been extensively studied using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Solid-state ⁹Be NMR spectroscopy is a powerful tool for probing the local environment of the beryllium nucleus. scite.ai Studies have been conducted at different magnetic field strengths (4.7 and 9.4 T) on both stationary and magic-angle spinning (MAS) samples. acs.org These experiments have allowed for the determination of the nuclear quadrupole coupling constant (C₋), asymmetry parameter (η), and isotropic chemical shift (δᵢₛₒ) for the two crystallographically distinct beryllium sites. acs.orgscite.ai The analysis also provided the first evidence for anisotropic chemical shielding in beryllium. acs.orgacs.org

| Parameter | Site 1 | Site 2 |

| C₋ (kHz) | -294 ± 4 | -300 ± 4 |

| η | 0.11 ± 0.04 | 0.15 ± 0.02 |

Table 2: ⁹Be NMR Quadrupole Parameters for Beryllium 2,4-pentanedionate. acs.orgscite.ai

Infrared (IR) and Raman Spectroscopy : Vibrational spectroscopy provides insight into the bonding within the molecule. Analysis of IR and Raman spectra, supported by theoretical calculations, indicates strong coupling between the modes of the chelated ring. researchgate.net Bands observed at 1042, 826, 748, and 480 cm⁻¹ are primarily attributed to the metal-oxygen stretching motions. researchgate.net Far-infrared spectra of the compound in a benzene (B151609) solution show a very broad absorption band centered around 60–80 cm⁻¹. rsc.org

Mass Spectrometry : Electron ionization mass spectrometry data for beryllium 2,4-pentanedionate is available and provides information on the fragmentation pattern of the molecule. nist.gov

Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state ⁹Be NMR spectroscopy, in particular, offers profound insights into the coordination chemistry and structural nuances of beryllium compounds. Despite the favorable NMR properties of the ⁹Be nucleus (spin I = 3/2 and 100% natural abundance), its application in solid-state NMR has been relatively limited, partly due to the toxic nature of beryllium compounds. acs.orgscite.ai Nevertheless, detailed studies on Be(acac)₂ have provided benchmark data in the field.

Integrated experimental and theoretical studies have been conducted on solid Be(acac)₂ to understand its beryllium chemical shielding and electric field gradient (EFG) tensors. acs.org X-ray diffraction data has revealed the presence of two crystallographically unique beryllium sites within the structure, a factor that is crucial for the interpretation of the NMR spectra. acs.orgscite.ai The beryllium atom is situated in an approximately tetrahedral coordination environment, bonded to four oxygen atoms from the two bidentate 2,4-pentanedionate ligands. scite.ai

The interaction between the nuclear electric quadrupole moment of the ⁹Be nucleus and the surrounding electric field gradient is quantified by the nuclear quadrupole coupling constant (Cq). By fitting the ⁹Be NMR spectra of Be(acac)₂ obtained from both magic-angle spinning (MAS) and stationary samples at magnetic field strengths of 4.7 and 9.4 T, the Cq values for the two distinct beryllium sites have been precisely determined. acs.orgscite.ai

The best-fit parameters show a Cq of -294 ± 4 kHz for the first site and -300 ± 4 kHz for the second site. acs.orgscite.ai These values are in good agreement with ab initio calculations, further validating the experimental findings. acs.org

Alongside the Cq values, the asymmetry parameter (η) of the electric field gradient and the isotropic chemical shift (δiso) were also extracted from the NMR spectra. The asymmetry parameter provides information on the deviation of the EFG from axial symmetry. For Be(acac)₂, the values were determined to be η(1) = 0.11 ± 0.04 and η(2) = 0.15 ± 0.02 for the two sites. acs.orgscite.ai

The isotropic chemical shifts, which represent the average chemical shift over all orientations, were also determined for both beryllium environments. acs.org

Interactive Data Table: ⁹Be NMR Parameters for Solid Beryllium 2,4-pentanedionate

| Parameter | Site 1 | Site 2 |

| Nuclear Quadrupole Coupling Constant (Cq) | -294 ± 4 kHz | -300 ± 4 kHz |

| Asymmetry Parameter (η) | 0.11 ± 0.04 | 0.15 ± 0.02 |

This data is derived from solid-state ⁹Be NMR spectra of Be(acac)₂. acs.orgscite.ai

A significant finding from the analysis of stationary samples of Be(acac)₂ was the first experimental evidence for anisotropic chemical shielding in beryllium. acs.orgscite.ai Chemical shielding anisotropy (CSA) arises because the shielding experienced by a nucleus is dependent on the orientation of the molecule with respect to the external magnetic field. While often small for light nuclei, the study on Be(acac)₂ revealed a definite anisotropy in the beryllium chemical shielding tensor. acs.org

Analyses of the spectra allowed for the establishment of upper and lower limits on the span (Ω) of the chemical shielding tensor, which were determined to be 7 ppm and 3 ppm, respectively. acs.orgscite.ai This discovery is noteworthy as it demonstrates that shielding anisotropy can be a considerable fraction of the total known chemical shift range for ⁹Be, which is less than 50 ppm. acs.org Ab initio calculations at the RHF level supported these experimental findings, predicting spans in the range of 7 to 9 ppm. acs.org

The measured ⁹Be NMR parameters are intrinsically linked to the local molecular and electronic structure around the beryllium nucleus. In Be(acac)₂, the beryllium atom is in a tetrahedral coordination environment, which influences the symmetry of the electric field gradient and the chemical shielding. The determined Cq and η values are consistent with this distorted tetrahedral geometry. acs.orgscite.ai

The anisotropic chemical shielding provides further details on the electronic environment. The non-zero span of the shielding tensor indicates that the electron distribution around the beryllium nucleus is not perfectly spherical, a direct consequence of the chemical bonding with the 2,4-pentanedionate ligands. The correlation of these experimental NMR parameters with theoretical calculations helps to build a comprehensive picture of the electronic structure of the complex. acs.org

A review of the current scientific literature did not yield specific studies focused on the use of variable-temperature NMR to investigate the ligand dynamics, such as ligand exchange or rearrangement, for Beryllium 2,4-pentanedionate. While dynamic NMR is a common technique for studying such processes in metal complexes, dedicated research on the kinetics of ligand behavior in Be(acac)₂ using this method does not appear to be publicly available. nih.govnih.gov

Multinuclear NMR Approaches for Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local environment of specific nuclei within a molecule. For Beryllium 2,4-pentanedionate, NMR studies involving ⁹Be, ¹H, and ¹³C nuclei provide complementary information about the complex's structure in both solid and solution phases.

A comprehensive solid-state ⁹Be NMR study has provided detailed information on the beryllium centers in crystalline Be(acac)₂. scite.ai Due to the presence of two crystallographically unique beryllium sites in the crystal structure, the ⁹Be NMR spectra were analyzed to extract key parameters for each site. scite.ai The study, which combined experimental measurements at different magnetic fields (4.7 and 9.4 T) with ab initio calculations, was the first to provide evidence for anisotropic chemical shielding in beryllium. scite.aipascal-man.com The quadrupolar nucleus of ⁹Be (I = 3/2) results in broad lines, but for symmetric complexes, these can be relatively sharp. huji.ac.il The chemical shifts are indicative of the coordination number, and the values for Be(acac)₂ are consistent with a four-coordinate, tetrahedral environment. scite.aihuji.ac.il Theoretical calculations of the ⁹Be NMR parameters using density functional theory (DFT) have shown excellent agreement with these experimental results. researchgate.net

| Site | Nuclear Quadrupole Coupling Constant (CQ) (kHz) | Asymmetry Parameter (η) |

|---|---|---|

| 1 | -294 ± 4 | 0.11 ± 0.04 |

| 2 | -300 ± 4 | 0.15 ± 0.02 |

While specific experimental ¹H and ¹³C NMR data for Beryllium 2,4-pentanedionate are not detailed in the provided research, the expected chemical shifts can be inferred from the known spectra of the acetylacetonate ligand and other diamagnetic metal acetylacetonate complexes. acs.orgsrce.hrchempap.org In ¹H NMR, the spectrum would be characterized by signals from the methyl (CH₃) protons and the methine (CH) proton of the chelate ring. srce.hr In ¹³C NMR, distinct signals would be expected for the carbonyl (C=O), methine (CH), and methyl (CH₃) carbons, providing direct information about the carbon skeleton of the ligand framework. bhu.ac.in

Vibrational Spectroscopy: Infrared and Raman Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is crucial for understanding the bonding and structural dynamics of Beryllium 2,4-pentanedionate. Comprehensive studies have successfully assigned the vibrational modes of the complex by comparing experimental spectra with theoretical calculations, often employing density functional theory (B3LYP). researchgate.netnih.gov These analyses show excellent agreement between the scaled theoretical frequencies and the experimental data for Be(acac)₂ and its isotopically substituted analogues. nih.gov The spectra provide a detailed fingerprint of the molecule, revealing information about the metal-oxygen bonds and the vibrations within the chelate rings. researchgate.netnih.govrsc.org

Assignment of Metal-Oxygen Stretching Vibrations

The vibrations involving the beryllium-oxygen (Be-O) bonds are of particular interest as they directly probe the strength of the metal-ligand coordination. In the vibrational spectra of Be(acac)₂, several bands have been assigned to modes that are predominantly composed of Be-O stretching motions. researchgate.netnih.gov Due to vibrational coupling, these are not pure stretches but are mixed with other motions of the chelate ring. researchgate.netnih.gov Four specific bands in the IR and Raman spectra have been identified as having significant contributions from Be-O stretching. researchgate.netnih.gov

| Vibrational Frequency (cm⁻¹) | Primary Assignment |

|---|---|

| 1042 | Be-O Stretch coupled with ring modes |

| 826 | Be-O Stretch coupled with ring modes |

| 748 | Be-O Stretch coupled with ring modes |

| 480 | Be-O Stretch coupled with ring modes |

Spectroscopic Signatures of Chelated Ring Modes

The formation of the six-membered chelate ring upon coordination of the 2,4-pentanedionate ligand to the beryllium ion results in a quasi-aromatic system with delocalized π-electrons. This delocalization gives rise to characteristic vibrational modes. Analysis of the vibrational spectra of Be(acac)₂ indicates a strong coupling between the various vibrational modes within the chelated ring. researchgate.netnih.gov This means that vibrations such as C=O and C=C stretching are not isolated but are mixed, reflecting the delocalized electronic structure. iu.edu

Key spectroscopic signatures of the chelated ring include strong bands in the 1500-1600 cm⁻¹ region, which are assigned to coupled C=C and C=O stretching vibrations. iu.edu The lowering of the primary carbonyl stretching frequency from that of the free ligand is considered strong evidence of chelation and metal-oxygen bond formation. iu.edu Other bands, such as those in the 1260-1300 cm⁻¹ and 660-685 cm⁻¹ regions, are also characteristic of the chelate ring vibrations. rsc.org

Correlation of Vibrational Frequencies with Coordination Environment and Stability

Vibrational frequencies, particularly the metal-oxygen stretching modes, provide a quantitative measure of the strength and nature of the coordination bond and, by extension, the stability of the complex. The central beryllium atom in Be(acac)₂ is in a tetrahedral coordination environment, bonded to four oxygen atoms from the two bidentate acetylacetonate ligands. scite.ai

A direct correlation between vibrational frequency and complex stability can be observed by comparing Be(acac)₂ with other metal acetylacetonates. For instance, the main Be-O stretching mode appears at a considerably higher frequency (480 cm⁻¹) compared to the analogous Mg-O stretching mode in Mg(acac)₂. researchgate.net This frequency difference is consistent with the greater stability constant of the beryllium complex. researchgate.net The principle underlying this correlation is that a stronger, more covalent metal-oxygen bond results in a higher force constant and thus a higher vibrational frequency. iu.edu Concurrently, the formation of a stronger M-O bond draws more electron density from the C=O group into the metal orbitals, which weakens the C=O bond and lowers its characteristic stretching frequency. iu.edu This interplay allows vibrational spectroscopy to serve as a sensitive probe of the coordination environment and thermodynamic stability of Beryllium 2,4-pentanedionate.

Quantum Chemical Calculations for Electronic and Geometric Structures

Quantum chemical calculations have been instrumental in understanding the fine details of the molecular structure and electronic environment of Be(acac)₂.

Both ab initio and Density Functional Theory (DFT) methods have been successfully applied to study beryllium 2,4-pentanedionate and related compounds. Ab initio calculations, such as the Hartree-Fock (HF) method, provide a fundamental, first-principles approach to solving the electronic Schrödinger equation. These methods have been used to investigate the electronic structure of transition metal bis(β-diketonate) complexes. tandfonline.com DFT, a method that incorporates electron correlation at a lower computational cost, has also been widely used. For instance, the B3LYP functional combined with various basis sets has been employed to optimize the geometries and calculate properties of beryllium-containing complexes. nih.govresearchgate.net DFT calculations have been shown to reproduce experimental data for beryllium complexes with good accuracy. researchgate.net Studies on similar metal acetylacetonate complexes, like those of nickel, have also utilized DFT to investigate their structural and electronic properties, demonstrating the broad applicability of these methods. acs.orgnih.gov

The Beryllium-9 (⁹Be) nucleus possesses a nuclear quadrupole moment, which interacts with the electric field gradient (EFG) at the nucleus. This interaction provides a sensitive probe of the local electronic environment. Theoretical calculations of the ⁹Be EFG tensor in Be(acac)₂ have been performed to interpret experimental solid-state NMR data. acs.orgpascal-man.com These calculations, often performed at the ab initio level, have shown good agreement with experimental results for the nuclear quadrupole coupling constant (C₀), which is derived from the EFG tensor. acs.org For Be(acac)₂, which has two crystallographically unique beryllium sites, the calculated C₀ values were in close agreement with the experimentally determined values of -294 ± 4 kHz and -300 ± 4 kHz for the two sites. acs.org The asymmetry parameter (η), which describes the deviation of the EFG from axial symmetry, was also calculated and found to be consistent with experimental findings. acs.org

Beryllium chemical shielding (CS) tensors, which describe the shielding of the ⁹Be nucleus from an external magnetic field by the surrounding electrons, are another important NMR parameter. Ab initio calculations at the Restricted Hartree-Fock (RHF) level have been used to predict the ⁹Be CS tensors in Be(acac)₂. acs.orgacs.org These calculations revealed a significant anisotropy in the beryllium CS tensor, with predicted spans ranging from 7 to 9 ppm. acs.orgacs.org This was a notable finding as it represented a substantial fraction of the total known chemical shift range for beryllium. acs.org The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, has also proven to be a reliable method for calculating ⁹Be chemical shifts and has been shown to be in excellent agreement with experimental values for a range of beryllium complexes. nih.govresearchgate.net

| Parameter | Site 1 (Experimental) | Site 2 (Experimental) | Calculated (ab initio) |

|---|---|---|---|

| Nuclear Quadrupole Coupling Constant (C₀) | -294 ± 4 kHz | -300 ± 4 kHz | Good agreement with experiment |

| Asymmetry Parameter (η) | 0.11 ± 0.04 | 0.15 ± 0.02 | Consistent with experiment |

| Chemical Shielding (CS) Tensor Span | 3 to 7 ppm | 7 to 9 ppm |

Computational Modeling of Molecular and Electronic Properties

Computational modeling extends beyond the calculation of NMR parameters to a broader understanding of the molecular and electronic properties of Be(acac)₂. These models can predict molecular geometries, vibrational frequencies, and electronic transitions. For instance, DFT calculations have been used to optimize the molecular structure of related β-diketonate complexes, providing insights into bond lengths and angles. researchgate.net Furthermore, computational methods have been used to study the electronic structure of similar transition metal acetylacetonate complexes, revealing details about their frontier molecular orbitals. nih.gov The development of mathematical models for molecular dynamics allows for the simulation of atomic motion within the crystal lattice, providing insights into the dynamic behavior of the compound. e3s-conferences.org

Reactivity, Mechanistic, and Kinetic Studies

Ligand Exchange Reactions in Beryllium 2,4-pentanedionate Systems

Ligand exchange is a fundamental reaction in coordination chemistry where a ligand in a complex is replaced by another. For Be(acac)₂, this involves the exchange of a 2,4-pentanedionate ligand with another free ligand in solution.

The specific kinetics of intermolecular ligand exchange for Be(acac)₂ have not been as extensively detailed as for other metal acetylacetonates (B15086760). However, the mechanism can be inferred from the general principles of ligand substitution at four-coordinate tetrahedral centers like Beryllium(II). libretexts.org Substitution reactions follow a continuum of mechanisms, primarily bound by two extremes: the associative (A) mechanism and the dissociative (D) mechanism. libretexts.org

In a dissociative (D) mechanism , the rate-determining step is the breaking of a metal-ligand bond to form a coordinatively unsaturated intermediate. For Be(acac)₂, this would involve the cleavage of one Be-O bond, opening the chelate ring to form a three-coordinate intermediate before the incoming ligand attacks.

In an associative (A) mechanism , the incoming ligand first forms a bond with the metal center, creating a higher-coordinate intermediate, after which the leaving group departs. libretexts.org Given the small size and steric hindrance around the Be(II) ion, a purely associative mechanism leading to a five-coordinate intermediate is considered less likely than for larger metal ions. libretexts.orgpnas.org

Therefore, the ligand exchange process for Be(acac)₂ is most likely to proceed via a dissociative or an interchange (I) mechanism , where the bond-breaking and bond-making steps are nearly simultaneous. The acid-catalyzed dissociation studies, which show a rate-determining step involving the breaking of the first Be-O bond, support a dissociative pathway for ligand removal. acs.org

Solvent and temperature are critical factors that influence the rate of ligand exchange reactions.

Temperature: Increasing the temperature generally increases the rate of ligand exchange, as it provides the necessary activation energy to overcome the energy barrier for bond cleavage. Activation energies for related β-diketonate complexes have been determined using variable temperature NMR studies, showing a strong temperature dependence. researchwithrutgers.com

Solvent: The nature of the solvent can significantly affect the reaction mechanism and rate. Polar, coordinating solvents can stabilize charged intermediates or transition states, potentially accelerating the reaction. For instance, in dissociative pathways, a solvent molecule might occupy the vacant coordination site of the intermediate, influencing the subsequent steps. Studies on the stripping of Be(acac)₂ show that the dissociation rate constant is influenced by the solvent composition of the aqueous phase, highlighting the role of solvent-solute interactions. oup.com

Dissociation Behavior of Beryllium 2,4-pentanedionate Complexes

The mechanism proposed by Pearson and Moore suggests a two-step process for the hydrolysis of each chelate ring. acs.org

The first step is a rapid, reversible protonation of the carbonyl oxygen of one of the chelate rings.

The second, rate-determining step involves the breaking of the adjacent Beryllium-Oxygen bond, which opens the chelate ring.

The breaking of the second Be-O bond of the now dangling, protonated ligand is fast. acs.org

This sequence repeats for the second ligand until the complex is fully dissociated into the hydrated beryllium ion, [Be(H₂O)₄]²⁺, and two molecules of 2,4-pentanedione. The rate of hydrolysis shows a direct dependence on the hydrogen ion concentration. oup.comacs.org

Kinetic Studies of Stripping Reactions in Liquid-Liquid Partition Systems

Stripping reactions, where a metal chelate is transferred from an organic solvent phase to an aqueous phase, provide significant insight into the interplay between phase transfer and chemical reaction kinetics. Kinetic studies on the stripping of Be(acac)₂ from inert organic solvents like carbon tetrachloride into an acidic aqueous phase have been performed to elucidate the mechanism. oup.com

The established mechanism involves two main steps:

The rapid partition of the Be(acac)₂ complex from the organic phase to the aqueous phase.

The subsequent, slower dissociation (acid hydrolysis) of the complex in the aqueous phase, as described in section 6.2. oup.com

The rate constant for the stripping process, kₛₜ, was determined by monitoring the concentration of the complex over time. oup.com Similarly, the dissociation rate constant, kₐ, in the aqueous phase was measured independently, often photometrically by observing changes in absorbance. oup.com Research by Watarai and Suzuki demonstrated a clear relationship between the stripping rate constant, the aqueous phase dissociation rate constant, and the partition coefficient (P) of the chelate. oup.com The following table presents kinetic data for the stripping of Be(acac)₂ from carbon tetrachloride into various aqueous mixed solvents at 25 °C.

| Aqueous Phase (Mole Fraction of Organic Solvent, x₂) | Partition Coefficient (log P) | Dissociation Rate Constant, kₐ (10⁻² s⁻¹) | Stripping Rate Constant, kₛₜ (10⁻⁵ s⁻¹) |

|---|---|---|---|

| Water (x₂ = 0) | 2.46 | 1.53 | 5.30 |

| Ethylene Glycol (x₂ = 0.10) | 2.02 | 0.83 | 8.00 |

| Methanol (x₂ = 0.12) | 1.86 | 1.12 | 16.0 |

| Acetonitrile (x₂ = 0.15) | 1.40 | 1.97 | 78.2 |

| Dimethyl Sulfoxide (x₂ = 0.09) | 1.11 | 0.88 | 68.0 |

Data sourced from Watarai, H., & Suzuki, N. (1981). Kinetic Studies of the Stripping of Bis(2,4-pentanedionato)beryllium in Various Liquid-Liquid Partition Systems. oup.com

The partition coefficient (P) is defined as the ratio of the concentration of a solute (in this case, Be(acac)₂) in the organic phase to its concentration in the aqueous phase at equilibrium. snu.ac.kr It is a measure of the hydrophobicity of the complex.

kₛₜ = kₐ / (1 + P) oup.com

This equation demonstrates that the stripping rate constant (kₛₜ) is inversely proportional to the partition coefficient (P). oup.com When P is large (the complex is highly soluble in the organic phase and reluctant to move to the aqueous phase), the stripping rate is low. Conversely, when P is small (the complex is more soluble in the aqueous phase), the stripping rate is higher, approaching the intrinsic dissociation rate kₐ. This confirms that the transfer of the complex into the aqueous phase, governed by its partitioning behavior, is a critical precursor to the rate-limiting chemical reaction. oup.com

Advanced Coordination Chemistry Research

Chelation Dynamics and Stability Constants of Beryllium β-Diketonate

The chelation of beryllium(II) by β-diketonate ligands, such as 2,4-pentanedionate (acetylacetonate, acac), results in the formation of highly stable complexes. This stability is attributed to the formation of a six-membered chelate ring, a preferred coordination geometry for beryllium. The acetylacetonate (B107027) anion (acac⁻) acts as a bidentate ligand, coordinating to the Be²⁺ ion through its two oxygen atoms to form a thermodynamically and kinetically stable structure. The resulting complex, bis(2,4-pentanedionato)beryllium(II) or Be(acac)₂, features a central beryllium atom tetrahedrally coordinated by two acac ligands.

Below is a summary of selected stability constants for beryllium acetylacetonate at 25°C.

| Ionic Strength (I) | log K₁ | log β₂ | Method |

|---|---|---|---|

| 0 | 7.93 | 14.89 | Potentiometric |

| 0.1 | - | 14.54 | Distribution |

| 0.1 | - | 14.35 | Potentiometric |

| 1.0 | - | 14.26 | Distribution |

Data sourced from a comprehensive review of metal acetylacetonate stability constants. iupac.org

The general agreement of data from different researchers allows for the recommendation of reliable constants at various ionic strengths. iupac.org It is important to note that factors such as hydrolysis of the beryllium ion and impurities in the acetylacetone (B45752) can introduce errors in the determination of these constants if not properly accounted for. iupac.org

Formation of Di- and Trinuclear Beryllium Complexes

While beryllium 2,4-pentanedionate typically exists as a monomeric complex, Be(acac)₂, the functionalization of the β-diketonate ligand can facilitate the formation of di- and trinuclear or even polymeric structures. These larger architectures are constructed by incorporating additional donor sites into the ligand framework, which can then coordinate to other metal centers.

Bridging Ligand Structures and Their Role in Polymetallic Architectures

The key to forming polymetallic beryllium complexes lies in the design of the bridging ligands. A bridging ligand is one that connects two or more metal ions. wikipedia.org By modifying the acetylacetonate ligand, typically at the 3-position (the central carbon of the diketone backbone), it can be transformed from a simple chelating ligand into a bridging metalloligand.

For instance, the introduction of a pyridyl group at the 3-position of the acetylacetonate ligand creates a versatile building block. The resulting beryllium bis-chelate complex, such as bis-[3-(4-pyridyl)-2,4-pentanedione]beryllium, possesses outward-facing pyridyl nitrogen atoms that can coordinate to another metal ion. This strategy has been successfully employed to construct heterobimetallic coordination polymers with alternating Be(II) and other metal ions (e.g., Co, Cu, Cd, Zn). researchgate.net In these structures, the entire Be(acac-R)₂ complex acts as a larger ligand, with the pyridyl groups providing the bridging functionality.

Another example of a bridging structure involves the use of pseudohalides. An isocyanate-bridged hexameric beryllium complex, [(CAAC)BrBe(1,3-μ-OCN)]₆, has been reported, showcasing the ability of even simple ligands to link multiple beryllium centers into a large polymetallic architecture. nih.gov While not a β-diketonate, this highlights beryllium's capacity for forming complexes beyond simple monomers. The principles observed in the formation of trinuclear rare earth pyridyl-β-diketonate complexes, where the ligand framework and ancillary ligands direct the assembly of the metallic core, can also be conceptually applied to the design of polynuclear beryllium structures. nih.gov

Investigation of Beryllium(II) Complexation with Various Ligand Systems (excluding biochemically relevant or toxicological aspects)

The coordination chemistry of beryllium(II) extends beyond the parent 2,4-pentanedionate ligand to a variety of other chelating systems. The small ionic radius and high charge density of Be²⁺ favor coordination with 'hard' donor ligands, particularly oxygen and nitrogen.

Beryllium dihalides, for example, are known to form stable complexes with Lewis bases. umich.edu The complexation is driven by the strong Lewis acidic character of the beryllium center. umich.edu Beryllium also forms stable complexes with phosphinate ligands. For example, P,P'-diphenylmethylenediphosphinate (pcp²⁻) forms a 1:1 adduct, Be(pcp)(H₂O)₂, where the ligand chelates the beryllium ion. nih.gov Potentiometric and ⁹Be NMR studies on solutions containing beryllium(II) and phenyl(carboxymethyl)phosphinate (ccp²⁻) have shown the formation of various complex species, including BeL, [BeHL]⁺, [BeL₂]²⁻, and [BeHL₂]⁻. nih.gov

Influence of Ligand Substituents on Coordination Behavior

The electronic and steric properties of the β-diketonate ligand can be systematically tuned by altering the substituents on the ligand backbone, which in turn influences the properties of the resulting beryllium complex.

Steric Effects: The size and bulk of the substituents on the β-diketonate ligand can impose steric constraints that affect the coordination geometry and stability of the complex. While the small size of the Be²⁺ ion makes it less susceptible to steric hindrance compared to larger metal ions, bulky substituents can still influence the packing of the complexes in the solid state and their reactivity. In the broader context of β-diketiminate chemistry, which is electronically similar to β-diketonates, both backbone and N-aryl substituents have been shown to have significant steric effects on the structure and reactivity of metal complexes. rsc.org These principles of steric and electronic tuning are fundamental in designing ligands to achieve specific complex properties. rsc.orgnih.govchemrxiv.orgchemrxiv.org

Solvation Processes and Coordination Number Variability in Solution and Solid States

The coordination environment of beryllium in its complexes can vary depending on the physical state (solid or solution) and the nature of the solvent.

In the solid state, Beryllium 2,4-pentanedionate exists as a monomeric molecule with a tetrahedral coordination geometry around the beryllium atom. researchgate.net This is a common coordination number for beryllium, which, due to its small ionic radius (0.27 Å), typically accommodates four ligands. researchgate.net This tetrahedral arrangement is also observed in other beryllium compounds, such as in the hydrated ion [Be(H₂O)₄]²⁺ and in BeF₄ tetrahedra in the solid state structure of BeF₂. chemguide.co.ukwikipedia.org

In solution, Be(acac)₂ is freely soluble in many common organic solvents like alcohol, acetone, ether, and benzene (B151609), but is practically insoluble in water, by which it is hydrolyzed upon boiling. drugfuture.com The solvation process involves the interaction of solvent molecules with the Be(acac)₂ complex. While strong coordinating solvents could potentially interact with the beryllium center, the tetrahedral coordination in Be(acac)₂ is generally stable. ⁹Be NMR relaxation studies of Be(acac)₂ in liquid and supercritical carbon dioxide have provided insights into the solute-solvent interactions and the rotational dynamics of the complex in a non-coordinating medium. acs.org These studies show that the rotational correlation time of the complex is primarily influenced by the viscosity of the solution, except in the near-critical region where specific solute-solvent interactions become more significant. acs.org

While beryllium in Be(acac)₂ maintains its coordination number of four in both solid and solution phases under typical non-coordinating conditions, changes in coordination number are a known feature of beryllium chemistry in other systems. For example, solid beryllium chloride is polymeric, with each beryllium atom forming coordinate bonds with chlorine atoms of adjacent molecules to achieve a tetrahedral coordination, whereas in the gas phase it exists as a linear, two-coordinate monomer. chemguide.co.uknagwa.com This illustrates the tendency of beryllium to increase its coordination number from two to a more stable four-coordinate geometry through the formation of bridging bonds. ⁹Be NMR chemical shifts have been shown to be diagnostic for the coordination number of beryllium complexes in solution, with lower coordination numbers generally observed further downfield. researchgate.net

Applications in Advanced Materials Science and Chemical Synthesis

Beryllium 2,4-pentanedionate as a Precursor for Chemical Vapor Deposition (CVD)

Chemical Vapor Deposition (CVD) is a technique used to produce high-purity solid materials and thin films. In this process, a substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired deposit. The properties of Beryllium 2,4-pentanedionate, such as its volatility and thermal stability, make it a viable precursor for the deposition of beryllium-containing materials.

Beryllium 2,4-pentanedionate has been utilized as a precursor in Metal-Organic Chemical Vapor Deposition (MOCVD) for the in-situ doping of semiconductor thin films. A notable application is the beryllium doping of Gallium Nitride (GaN). In a systematic study of MOCVD-grown GaN, Beryllium 2,4-pentanedionate was used as the beryllium precursor to achieve p-type doping, which is crucial for the fabrication of various electronic and optoelectronic devices.

| MOCVD Growth Parameters for Be-Doped GaN | Observation |

| Beryllium Precursor | Beryllium 2,4-pentanedionate (Be(acac)₂) |

| Substrate | Gallium Nitride (GaN) on c-plane sapphire |

| Growth Temperature | 970 °C |

| Effect of Precursor Flow | Correlates with stable beryllium incorporation and smooth surface morphology. High flow leads to saturation and degradation. |

While specific research detailing the use of Beryllium 2,4-pentanedionate in the deposition of mixed metal oxide thin films is not extensively documented in publicly available literature, the general class of metal β-diketonates, to which Beryllium 2,4-pentanedionate belongs, are common precursors for the CVD of metal oxides. The advantage of using these precursors lies in their volatility and the ability to be used in combination to form complex oxide materials. The development of liquid β-diketonate precursors has further enhanced their utility in CVD by providing more convenient and reproducible vapor delivery compared to solid precursors. This approach allows for the mixing of different metal precursors in solution, which can then be vaporized to deposit mixed metal oxide films. This methodology is applicable to a wide range of metals and could potentially be extended to create beryllium-containing mixed metal oxides.

Role in Catalysis Research and Development

Metal acetylacetonate (B107027) complexes are known to be used as catalysts and catalyst precursors in various organic synthesis reactions. The chelating nature of the acetylacetonate ligand helps in stabilizing the metal ion, which can then participate in catalytic cycles.

The investigation into the specific catalytic activity of beryllium β-diketonates, including Beryllium 2,4-pentanedionate, is a specialized area of research. While the broader class of metal acetylacetonates (B15086760) is recognized for its catalytic applications, detailed studies focusing on the catalytic performance of beryllium complexes are limited in widely accessible scientific literature. General studies on metal β-diketonates suggest that their catalytic properties can be influenced by the nature of the metal center and the substituents on the β-diketonate ligand.

Applications in Analytical Chemistry Methodologies

The ability of 2,4-pentanedione to form a stable, neutral chelate with the beryllium ion is exploited in analytical chemistry for the separation and determination of beryllium.

Beryllium 2,4-pentanedionate is readily extractable from aqueous solutions into immiscible organic solvents, a property that forms the basis of its application in solvent extraction for analytical purposes. This technique allows for the selective separation of beryllium from a complex matrix containing other metal ions.

Following the separation, the concentration of beryllium in the organic extract can be determined using various analytical techniques, such as atomic absorption spectroscopy. This combined separation and determination method has been successfully applied to the analysis of beryllium in various environmental samples, including natural waters and beverages.

| Parameter | Condition/Observation |

| Complex | Beryllium 2,4-pentanedionate |

| Extraction pH | 6.0 - 9.0 |

| Organic Solvent | Chloroform (B151607) |

| Masking Agent | EDTA (to improve selectivity) |

| Recovery | Approximately 97% with EDTA |

| Subsequent Analysis | Atomic Absorption Spectroscopy |

Spectrophotometric Methods for Beryllium Quantification (excluding toxicological aspects)

Spectrophotometry provides a viable method for the quantification of beryllium. nih.gov Since the beryllium ion itself does not absorb significantly in the UV-Vis range, the technique relies on the formation of a colored complex with an organic chelating agent. nih.gov The intensity of the color of the resulting complex is proportional to the beryllium concentration and can be measured using a UV-Visible spectrophotometer. nih.gov

The reaction between beryllium ions and 2,4-pentanedione (acetylacetone) forms the stable chelate complex, Beryllium 2,4-pentanedionate. This complex is readily soluble in organic solvents, which allows for its separation and preconcentration from aqueous samples via solvent extraction. This extraction step is crucial for enhancing the sensitivity and selectivity of the analysis.

The procedure typically involves adjusting the pH of the aqueous sample to a neutral or slightly alkaline range to facilitate the complex formation and subsequent extraction. Studies have shown that the complex can be quantitatively extracted into chloroform from an aqueous solution with a pH between 7.0 and 8.0. Other research has identified cyclohexane (B81311) as an effective solvent for extracting the beryllium-β-diketone complex at a pH of 9.5.

To improve the selectivity of the method, masking agents are often employed. Ethylenediaminetetraacetic acid (EDTA) can be added to the aqueous solution before extraction. EDTA forms stable complexes with many interfering metal ions, preventing them from reacting with 2,4-pentanedione and co-extracting with the beryllium. The absorbance of the Beryllium 2,4-pentanedionate complex in the organic solvent is then measured at its wavelength of maximum absorbance, which is around 295 nm.

Table 8.3.2: Conditions for Spectrophotometric Quantification of Beryllium via Solvent Extraction

Future Research Directions and Emerging Opportunities

Exploration of Beryllium 2,4-pentanedionate in Novel Material Synthesis

Beryllium 2,4-pentanedionate, also known as beryllium acetylacetonate (B107027), is a significant precursor in the synthesis of advanced materials, particularly in the fabrication of thin films and nanostructures. Future research is poised to expand its applications, leveraging its properties as a volatile and soluble source of beryllium.

One of the most promising avenues for future exploration is in the field of advanced electronics and optics. Beryllium oxide (BeO), a material with a high thermal conductivity and a large bandgap, can be synthesized through processes such as atomic layer deposition (ALD) using beryllium 2,4-pentanedionate as a precursor. researchgate.net These BeO thin films are being investigated as potential high-k gate dielectrics and interface passivation layers in next-generation semiconductor devices. researchgate.net Further research is needed to optimize deposition processes to create highly crystalline BeO thin films with tailored properties for specific electronic applications. researchgate.net The use of beryllium in surface acoustic wave (SAW) devices is another area of interest, where BeO thin films could lead to high-frequency applications. mdpi.com

The aerospace and nuclear industries also present significant opportunities for materials derived from beryllium 2,4-pentanedionate. Beryllium-containing materials are valued for their low density, high strength, and stability in extreme environments. materion.comresearchgate.netusgs.gov Future research could focus on using beryllium 2,4-pentanedionate in chemical vapor deposition (CVD) or other techniques to create beryllium-based coatings and composites for aerospace components, enhancing their performance and durability. researchgate.net In the nuclear sector, beryllium is used as a neutron reflector and moderator. materion.com The development of novel methods to produce high-purity beryllium materials from precursors like beryllium 2,4-pentanedionate is a critical area for ongoing research. scispace.com

Furthermore, the synthesis of beryllium-containing nanomaterials, such as nanoparticles and nanotubes, is an emerging field. nanorh.comunito.it Beryllium oxide nanoparticles, for instance, have potential applications in catalysis and as reinforcing agents in nanocomposites. nanorh.com Beryllium 2,4-pentanedionate can serve as a convenient starting material for the controlled synthesis of these nanostructures. Research into the synthesis of one-dimensional BeO nanotubes is also an active area, with simulations indicating unique electronic and mechanical properties. unito.it

Integration of Advanced Computational Methods for Predictive Chemistry

Advanced computational methods are becoming indispensable tools for understanding and predicting the chemical and physical properties of complex molecules like beryllium 2,4-pentanedionate. The integration of these methods offers a pathway to accelerate the discovery and design of new materials and to gain deeper insights into the compound's behavior at a molecular level.

Density Functional Theory (DFT) has been successfully employed to investigate the structural and vibrational properties of beryllium 2,4-pentanedionate. nih.govacs.org These computational studies have allowed for the full optimization of the molecule's geometry and the accurate assignment of its vibrational bands in infrared and Raman spectra. nih.gov Future work in this area could involve the use of more advanced DFT functionals and basis sets to further refine these predictions and to explore the excited state properties of the molecule, which are crucial for understanding its photochemical behavior.

Predictive modeling can also be extended to the reactivity of beryllium 2,4-pentanedionate. For instance, quantum-chemical studies have been used to determine the most probable sites of protonation in beryllium β-diketonates, providing valuable information about their reaction mechanisms. consensus.appresearchgate.net Future computational research could focus on modeling the thermal decomposition pathways of beryllium 2,4-pentanedionate. By simulating the bond-breaking and bond-forming processes that occur at elevated temperatures, it may be possible to predict the decomposition products and to design more stable precursors for deposition applications.

Moreover, computational methods can be used to predict the properties of novel materials derived from beryllium 2,4-pentanedionate. For example, DFT calculations have been used to study the electronic and structural properties of BeO nanotubes and the adsorption of molecules on BeO nanoclusters. unito.itnih.govnih.govplos.org These predictive studies can guide experimental efforts by identifying promising material compositions and structures for specific applications. The use of computational screening to identify new beryllium-containing materials with desirable properties is a significant emerging opportunity.

The prediction of spectroscopic properties, such as the 9Be Nuclear Magnetic Resonance (NMR) chemical shifts, is another area where computational chemistry has proven to be highly effective. researchgate.net By accurately calculating these properties, researchers can better interpret experimental data and gain a more complete understanding of the electronic environment of the beryllium atom within the complex. researchgate.net

New Frontiers in Mechanistic Understanding of Beryllium Complex Reactivity

A deeper mechanistic understanding of the reactivity of beryllium complexes, including beryllium 2,4-pentanedionate, is crucial for controlling their chemical transformations and for designing new synthetic routes to advanced materials. Future research in this area will likely focus on elucidating the detailed pathways of key reactions, such as thermal decomposition and ligand exchange.

The thermal decomposition of metal acetylacetonates (B15086760) is a critical process in their application as precursors for material synthesis. While the decomposition mechanisms of some metal acetylacetonates have been studied, a detailed mechanistic investigation of beryllium 2,4-pentanedionate is an area ripe for exploration. researchgate.netchemrxiv.orgmdpi.com Future studies could employ techniques such as Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) to identify the volatile decomposition products and to piece together the fragmentation pathways. mdpi.com Combining these experimental approaches with computational modeling of the reaction coordinates can provide a comprehensive picture of the decomposition mechanism. chemrxiv.org Understanding these mechanisms is essential for controlling the composition and purity of the deposited materials.

The reactivity of the acetylacetonate ligand itself within the beryllium complex is another important frontier. The chelate ring in metal acetylacetonates can exhibit aromatic character and undergo electrophilic substitution reactions. wikipedia.org Investigating the scope and limitations of such reactions for beryllium 2,4-pentanedionate could open up new avenues for functionalizing the complex and for creating novel derivative compounds.

Furthermore, exploring the fundamental coordination chemistry and reaction kinetics will provide a more complete picture of the reactivity of beryllium 2,4-pentanedionate. Studies on solvent extraction of beryllium as its acetylacetonate chelate have provided some insights into its formation and stability in solution. kyoto-u.ac.jp Future research could delve deeper into the kinetics and thermodynamics of ligand exchange reactions, which are fundamental to its behavior in solution and its interactions with other chemical species. Mechanistic insights into transition metal-mediated bond cleavage reactions are an active area of research, and applying similar principles to understand the reactivity of beryllium complexes could be a fruitful direction. rsc.org

Q & A

Basic: What are the standard methodologies for synthesizing and characterizing Beryllium 2,4-pentanedionate in academic research?

Answer:

Beryllium 2,4-pentanedionate is typically synthesized via ligand exchange reactions, where beryllium salts react with 2,4-pentanedione (acetylacetone) under controlled pH and solvent conditions. Characterization involves:

- FT-IR Spectroscopy : To confirm ligand coordination by identifying shifts in ν(C=O) and ν(C-O) stretching frequencies .

- Thermogravimetric Analysis (TGA) : To assess thermal stability and decomposition pathways, ensuring the precursor is suitable for high-temperature applications like chemical vapor deposition (CVD) .

- X-ray Crystallography : For structural elucidation, though challenges arise due to beryllium’s low electron density and toxicity, requiring specialized handling .

- Purity Validation : Use Certificates of Analysis (COA) and elemental analysis to verify stoichiometry and absence of contaminants .

Advanced: How can researchers resolve contradictions in thermal decomposition data reported for Beryllium 2,4-pentanedionate?

Answer:

Discrepancies in decomposition temperatures or residue composition may arise from differences in experimental conditions (e.g., heating rate, atmosphere). To address this:

- Controlled TGA-DSC Studies : Perform coupled TGA and differential scanning calorimetry (DSC) under inert (N₂) vs. oxidative (O₂) atmospheres to isolate decomposition mechanisms .

- Post-Decomposition Analysis : Use X-ray diffraction (XRD) or X-ray photoelectron spectroscopy (XPS) to identify residual phases (e.g., BeO vs. carbonaceous byproducts) .

- Reproducibility Protocols : Standardize precursor synthesis and handling to minimize batch-to-batch variability, as seen in analogous rare-earth pentanedionate studies .

Basic: What safety and regulatory considerations are critical when handling Beryllium 2,4-pentanedionate in laboratory settings?

Answer:

- Toxicity Mitigation : Use fume hoods, personal protective equipment (PPE), and sealed systems to avoid inhalation or dermal exposure to beryllium compounds, which are carcinogenic .

- Regulatory Compliance : In the U.S., adhere to TSCA R&D exemption requirements (40 CFR 720.36), including supervision by a "technically qualified individual" and restrictions on commercial use .

- Waste Disposal : Follow institutional guidelines for hazardous metal-organic waste, emphasizing neutralization and containment .

Advanced: How can Beryllium 2,4-pentanedionate be utilized in thin-film deposition, and what experimental parameters optimize film quality?

Answer:

Beryllium oxide (BeO) films, prized for thermal conductivity, can be deposited via:

- Aerosol-Assisted CVD (AACVD) : Dissolve the precursor in a volatile solvent (e.g., toluene) and aerosolize it for decomposition at 400–500°C on substrates like fluorine-doped SnO₂ .

- Key Parameters :

Advanced: What analytical strategies address challenges in spectroscopic characterization of Beryllium 2,4-pentanedionate?

Answer:

- Raman Spectroscopy : Overcome low signal-to-noise ratios by using high-power lasers and averaging multiple scans, as applied to rare-earth acetylacetonates .

- Solid-State NMR : Employ ⁹Be NMR to probe local coordination geometry, though limited by low natural abundance and quadrupolar broadening .

- Synchrotron XRD : Utilize high-brilliance X-rays to resolve weak diffraction patterns from nanocrystalline or amorphous phases .

Basic: What solvent systems are optimal for dissolving Beryllium 2,4-pentanedionate, and how do they influence reactivity?

Answer:

- Polar Aprotic Solvents : Tetrahydrofuran (THF) or dimethylformamide (DMF) enhance solubility via ligand stabilization, ideal for solution-phase reactions .

- Non-Polar Solvents : Toluene or hexane are preferred for CVD applications due to low boiling points and clean thermal decomposition .

- Reactivity Considerations : Avoid protic solvents (e.g., water, alcohols) to prevent hydrolysis and ligand displacement .

Advanced: How can researchers ensure the reproducibility of Beryllium 2,4-pentanedionate synthesis across laboratories?

Answer:

- Standardized Protocols : Adopt synthesis methods from analogous systems (e.g., samarium or lutetium pentanedionate), emphasizing stoichiometric control and inert atmospheres .

- Interlaboratory Collaboration : Share reference materials and validate results through round-robin testing, as proposed in beryllium reference material development .

- Data Transparency : Publish detailed experimental sections, including solvent purity, heating rates, and characterization raw data, per guidelines in academic journals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.